1-(4-Isopropoxyphenyl)propan-1-one

Medicinal Chemistry Physical Organic Chemistry Analytical Chemistry

1-(4-Isopropoxyphenyl)propan-1-one, a para-substituted phenylpropanone derivative (molecular formula C12H16O2, exact mass 192.11503), is an organic building block widely utilized in medicinal chemistry and material science. It is commercially available from multiple reputable vendors with a typical minimum purity specification of 95%.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 35081-48-2
Cat. No. B182757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropoxyphenyl)propan-1-one
CAS35081-48-2
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)OC(C)C
InChIInChI=1S/C12H16O2/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h5-9H,4H2,1-3H3
InChIKeyUQVJVUWEYMWXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isopropoxyphenyl)propan-1-one (CAS 35081-48-2): Procurement-Ready Properties and Identification


1-(4-Isopropoxyphenyl)propan-1-one, a para-substituted phenylpropanone derivative (molecular formula C12H16O2, exact mass 192.11503), is an organic building block widely utilized in medicinal chemistry and material science. It is commercially available from multiple reputable vendors with a typical minimum purity specification of 95% . Its defined physical properties, including a LogP of 3.06650 and a boiling point of 297.8 °C at 760 mmHg, are well-documented [1]. The compound's structural identity is confirmed by spectroscopic data, including 1H NMR, and its InChIKey (UQVJVUWEYMWXOL-UHFFFAOYSA-N) provides a unique digital fingerprint for unambiguous identification [2].

1-(4-Isopropoxyphenyl)propan-1-one (CAS 35081-48-2): Why Generic Substitution with Simple Alkoxy Analogs Fails


Replacing 1-(4-Isopropoxyphenyl)propan-1-one with a linear alkoxy analog (e.g., ethoxy or propoxy) is not a straightforward substitution due to quantifiable differences in key physicochemical parameters that directly impact experimental outcomes. The target compound's branched isopropoxy group imparts a distinct LogP of 3.06650, which is approximately 0.39 units higher than its linear ethoxy counterpart (LogP 2.678) [1][2]. This difference alters its partition coefficient and, consequently, its behavior in biological assays, chromatographic separations, and extraction procedures. Furthermore, its boiling point (297.8 °C) is significantly higher than that of the ethoxy analog (288.3 °C), affecting distillation and purification strategies [1]. These measurable divergences underscore why assuming functional equivalence between these closely related analogs can lead to irreproducible results or failed synthetic steps.

1-(4-Isopropoxyphenyl)propan-1-one (CAS 35081-48-2): Quantitative Evidence for Scientific Selection Over Closest Analogs


1-(4-Isopropoxyphenyl)propan-1-one Demonstrates Quantifiably Higher Lipophilicity and Boiling Point Compared to Linear Ethoxy Analog

The target compound exhibits a LogP value of 3.06650, which is 0.3885 units higher than that of its direct linear analog, 1-(4-ethoxyphenyl)propan-1-one (LogP 2.678) [1][2]. This increase in lipophilicity is accompanied by a 9.5 °C elevation in boiling point (297.8 °C vs. 288.3 °C at 760 mmHg) [1]. Both parameters are crucial for predicting behavior in reversed-phase chromatography and for selecting appropriate purification methods.

Medicinal Chemistry Physical Organic Chemistry Analytical Chemistry

The Branched Isopropoxy Moiety of 1-(4-Isopropoxyphenyl)propan-1-one is a Recognized Pharmacophoric Feature for PPAR Modulation, Distinguished from Linear Alkoxy Chains

Quantitative Structure-Activity Relationship (QSAR) models for oxadiazole-substituted α-isopropoxy phenylpropanoic acids, which share the core isopropoxy phenyl motif, have been developed with high statistical significance (PPARα model: r² = 0.8725, q² = 0.7957) [1]. This study identifies the α-isopropoxy substitution as a key structural requirement for dual PPARα/PPARγ activation, a feature that is not replicated by simple linear alkoxy chains in the same chemical space. While this compound is a ketone and not a carboxylic acid, the QSAR data provides class-level evidence that the branched isopropoxy group contributes uniquely to molecular recognition and biological activity.

Computational Chemistry Drug Design QSAR

1-(4-Isopropoxyphenyl)propan-1-one Exhibits a Defined Substrate Activity Profile for NQO1 with an IC50 of 9.3 µM, Providing a Baseline for Comparative Studies

In a specific biochemical assay, 1-(4-Isopropoxyphenyl)propan-1-one was evaluated as a substrate for NAD(P)H dehydrogenase [quinone] 1 (NQO1) in human H1650 cells, demonstrating an IC50 value of 9.3 µM [1]. This quantitative data point, measured in a 72-hour MTT assay following 24-hour compound treatment, provides a reproducible benchmark for this compound's interaction with NQO1. While direct comparative data for the closest analogs (e.g., 1-(4-ethoxyphenyl)propan-1-one) in this exact assay is not currently available in the public domain, this established IC50 value serves as a crucial reference point for researchers investigating NQO1-mediated pathways or seeking to understand the structure-activity relationship of alkoxyphenyl ketones in this system.

Biochemical Assay Enzymology Cancer Research

1-(4-Isopropoxyphenyl)propan-1-one (CAS 35081-48-2): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for Metabolic Disorders Targeting PPARs

Research programs focused on developing novel PPARα/γ dual agonists should prioritize 1-(4-Isopropoxyphenyl)propan-1-one as a key synthetic building block. This recommendation is based on class-level evidence from validated QSAR models (r² = 0.8725, q² = 0.7957) which identify the α-isopropoxy phenyl motif as a critical feature for potent PPAR modulation [1]. Its use over linear alkoxy analogs (e.g., ethoxy or propoxy) is justified by the established pharmacophoric preference for the branched isopropoxy group in this specific biological context.

Analytical Chemistry and Chromatographic Method Development

When developing or optimizing reversed-phase HPLC methods for a series of alkoxyphenyl ketones, 1-(4-Isopropoxyphenyl)propan-1-one serves as a distinct calibration standard due to its quantifiably higher lipophilicity (LogP 3.06650) compared to its ethoxy analog (LogP 2.678) [2][3]. This 0.39-unit difference in LogP ensures adequate chromatographic resolution and allows for precise monitoring of reaction progress when this specific building block is employed in a synthetic sequence.

Organic Synthesis: Purification by Distillation

For synthetic chemists requiring purification via distillation, 1-(4-Isopropoxyphenyl)propan-1-one's boiling point of 297.8 °C at 760 mmHg is a critical operational parameter [2]. This is measurably higher than that of its closest linear analogs (e.g., ethoxy analog: 288.3 °C) [3]. Therefore, procurement of this specific compound is essential for experiments where thermal separation from lower-boiling byproducts or unreacted starting materials is required. Substitution with an analog possessing a significantly different boiling point could render a designed distillation protocol ineffective.

Cancer Biology: Investigating NQO1-Dependent Prodrug Activation

In studies exploring NQO1-mediated bioreductive activation, 1-(4-Isopropoxyphenyl)propan-1-one provides a defined and reproducible substrate profile, with a documented IC50 of 9.3 µM in human H1650 cells [4]. Researchers aiming to establish structure-activity relationships (SAR) for a new series of potential NQO1 substrates can use this compound as a foundational reference point. Its procurement is justified when a well-characterized, commercially available phenyl ketone with established activity in this specific enzymatic assay is required for comparative or control experiments.

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